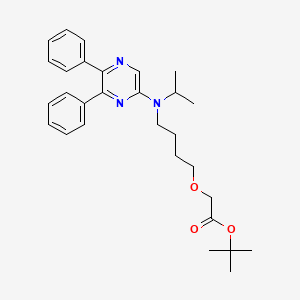









|
REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[CH:9][C:10]([N:19]([CH2:23][CH2:24][CH2:25][CH2:26][OH:27])[CH:20]([CH3:22])[CH3:21])=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].Br[CH2:31][C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33]>C1C=CC=CC=1.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[C:35]([O:34][C:32](=[O:33])[CH2:31][O:27][CH2:26][CH2:25][CH2:24][CH2:23][N:19]([C:10]1[CH:9]=[N:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[C:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:11]=1)[CH:20]([CH3:21])[CH3:22])([CH3:38])([CH3:37])[CH3:36] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
22.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)N(C(C)C)CCCCO
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10.73 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
10.73 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Type
|
CUSTOM
|
|
Details
|
While stirring vigorously under ice cooling
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
from 5 to 10° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
an ice bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction solution was diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(COCCCCN(C(C)C)C1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |